4-Ketoifosfamide
Description
Structure
2D Structure
Properties
CAS No. |
42436-20-4 |
|---|---|
Molecular Formula |
C7-H13-Cl2-N2-O3-P |
Molecular Weight |
275.07 g/mol |
IUPAC Name |
3-(2-chloroethyl)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-4-one |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-4-10-15(13)11(5-3-9)7(12)1-6-14-15/h1-6H2,(H,10,13) |
InChI Key |
PEZLCTIXHCOEOG-UHFFFAOYSA-N |
SMILES |
C1COP(=O)(N(C1=O)CCCl)NCCCl |
Canonical SMILES |
C1COP(=O)(N(C1=O)CCCl)NCCCl |
Appearance |
white crystalline powder |
Other CAS No. |
42436-20-4 |
Purity |
99% |
Synonyms |
4-ketoifosfamide 4-ketoifosfamide, (S)-isome |
Origin of Product |
United States |
Biotransformation Pathways and Enzymatic Formation of 4 Ketoifosfamide
Ifosfamide (B1674421) Metabolic Activation Leading to 4-Ketoifosfamide Precursors
Ifosfamide is a prodrug, meaning it is inactive in its administered form and requires metabolic conversion in the body to exert its biological effects. nih.gov This activation is primarily carried out by hepatic enzymes and leads to the formation of direct precursors to this compound.
The critical first step in ifosfamide's metabolism is hydroxylation at the fourth carbon atom of its oxazaphosphorine ring. pfizer.com This reaction is catalyzed by a group of liver microsomal enzymes known as the cytochrome P450 (CYP) superfamily. nih.govaacrjournals.orgresearchgate.net The primary isoforms responsible for this transformation are CYP3A4 and CYP2B6. clinpgx.orgnih.gov Other isoforms, including CYP2A6, CYP2C8, CYP2C9, and CYP2C19, also contribute, but to a lesser extent. aacrjournals.orgclinpgx.org This hydroxylation reaction converts ifosfamide into an unstable intermediate called 4-hydroxyifosfamide (B1221068). pfizer.comresearchgate.net The rate of this activation can be influenced by certain substances; for instance, inducers like rifampin have been shown to increase the activity of CYP3A4, thereby enhancing the 4-hydroxylation of ifosfamide. aacrjournals.org
| Enzyme Family | Specific Isoform | Role in Ifosfamide Metabolism | Reference |
|---|---|---|---|
| Primary | CYP3A4 | Major role in 4-hydroxylation; activity is inducible. | aacrjournals.orgclinpgx.orgnih.gov |
| CYP2B6 | Major role in 4-hydroxylation. | clinpgx.orgnih.gov | |
| Minor | CYP2A6 | Minor contribution to 4-hydroxylation. | clinpgx.org |
| CYP2C8 | Minor contribution to 4-hydroxylation. | aacrjournals.orgclinpgx.org | |
| CYP2C9 | Minor contribution to 4-hydroxylation. | aacrjournals.orgclinpgx.org | |
| CYP2C19 | Minor contribution to 4-hydroxylation. | clinpgx.org |
The initial product of hydroxylation, 4-hydroxyifosfamide, is unstable and exists in a dynamic chemical balance with its ring-opened tautomer, aldoifosfamide (B1666837). clinpgx.orgresearchgate.netkarger.com Tautomers are structural isomers of chemical compounds that readily interconvert. This equilibrium means that both 4-hydroxyifosfamide and aldoifosfamide are present and can serve as substrates for subsequent enzymatic reactions. clinpgx.orgnih.gov It is believed that both of these metabolites can diffuse from liver cells into circulation to reach other tissues. nih.gov
Enzymatic Conversion to this compound
The precursors generated from ifosfamide activation undergo further biotransformation to yield the stable, inactive metabolite, this compound. pfizer.com
Besides aldehyde dehydrogenase, other enzymes contribute to the metabolic processing of ifosfamide's intermediates. Alcohol dehydrogenase has been identified as an enzyme capable of converting 4-hydroxyifosfamide into the inactive this compound. nih.govresearchgate.net Furthermore, aldoifosfamide can be acted upon by alcohol dehydrogenases (in a reductive capacity) to form alcoifosfamide. nih.gov Aldo-keto reductases (AKRs) are a superfamily of enzymes that catalyze the reduction of aldehydes and ketones. nih.gov While their specific role in directly forming this compound is not extensively detailed, they are known to act on a wide range of carbonyl compounds, suggesting a potential, though less characterized, involvement in the broader metabolism of ifosfamide's aldehyde intermediates. nih.govnih.gov
Stereochemical Aspects of this compound Formation
Ifosfamide is a chiral compound, administered as a racemic mixture of two enantiomers: (R)-ifosfamide and (S)-ifosfamide. drugbank.com The metabolic enzymes involved in its biotransformation exhibit stereoselectivity, meaning they preferentially act on one enantiomer over the other. nih.govdrugbank.com
The initial C4-hydroxylation step is enantioselective. nih.gov In vitro studies have shown that CYP3A4 preferentially metabolizes the (R)-enantiomer to form (R)-4-hydroxyifosfamide, while CYP2B6 shows higher activity toward the (S)-enantiomer. nih.govdrugbank.com This enantioselective metabolism at the first stage has significant implications for the subsequent formation of metabolites. The stereochemistry of the resulting this compound is therefore dependent on the stereoselectivity of the preceding hydroxylation step. nih.gov Research involving the analysis of metabolites in urine has confirmed the stereoselective formation of chiral metabolites of ifosfamide, including this compound, in vivo. nih.gov
Consideration of (S)-Isomer Formation
Ifosfamide is a chiral compound, and its enantiomers, (R)- and (S)-ifosfamide, are metabolized differently, which has clinical significance. nih.govclinpgx.org In-vitro studies using human liver microsomes have demonstrated that the metabolism of ifosfamide is enantioselective. nih.gov Specifically, CYP2B6 shows activity toward the (S)-isomer, while CYP3A4/5 preferentially metabolizes the (R)-isomer to 4-hydroxyifosfamide. nih.gov The metabolism of (S)-ifosfamide also demonstrates higher intrinsic metabolic clearance through the N-dechloroethylation pathway, a detoxification route. nih.gov However, the formation of 4-hydroxyifosfamide, the direct precursor to this compound, can proceed from both enantiomers, albeit via different primary enzymatic drivers.
Impact of Phosphorus Configuration on Metabolism
The chirality at the phosphorus atom significantly influences the metabolic fate of ifosfamide. clinpgx.org The two enantiomers, (R)-IF and (S)-IF, exhibit different affinities for the metabolizing enzymes, leading to different product distributions. clinpgx.org Studies have shown that (R)-ifosfamide undergoes a more rapid 4-hydroxylation compared to (S)-ifosfamide. clinpgx.org This preferential 4-hydroxylation of the R-enantiomer is primarily catalyzed by CYP3A4/5. nih.gov In contrast, N-dechloroethylation, which leads to the formation of the neurotoxic metabolite chloroacetaldehyde, is more prominent with the (S)-enantiomer. nih.govclinpgx.org This stereoselectivity in metabolism is a critical factor in the balance between the formation of activated therapeutic compounds and inactive or toxic byproducts.
| Enzyme | Preferred Ifosfamide Enantiomer | Primary Metabolic Reaction |
| CYP3A4/5 | (R)-Ifosfamide | 4-hydroxylation |
| CYP2B6 | (S)-Ifosfamide | 4-hydroxylation / N-dechloroethylation |
| Alcohol Dehydrogenase | N/A (acts on 4-hydroxyifosfamide) | Oxidation to this compound |
Position of this compound within the Ifosfamide Metabolic Network
Within the complex web of ifosfamide metabolism, this compound is classified as a terminal, inactive product. Its formation represents a detoxification pathway, diverting the active intermediate 4-hydroxyifosfamide away from the generation of cytotoxic species.
Characterization as a Stable Inactive Metabolite
This compound is recognized as a stable and inactive metabolite of ifosfamide. researchgate.net Its formation occurs when 4-hydroxyifosfamide is oxidized by alcohol dehydrogenase. nih.govresearchgate.net This conversion represents a detoxification step, as it prevents the unstable 4-hydroxyifosfamide/aldoifosfamide tautomers from breaking down into cytotoxic agents. nih.gov Unlike the intermediates in the activation pathway, this compound does not possess alkylating activity and is ultimately a water-soluble compound that can be eliminated from the body.
Distinction from Cytotoxic Ifosfamide Metabolites (e.g., Ifosforamide Mustard)
The therapeutic effect of ifosfamide stems from its cytotoxic metabolites, which are distinct from this compound. nih.gov The primary activation pathway involves the spontaneous, non-enzymatic degradation of aldoifosfamide (the tautomer of 4-hydroxyifosfamide) to produce the therapeutically active alkylating agent, ifosforamide mustard. nih.govresearchgate.net This process also releases an equimolar amount of acrolein, a byproduct responsible for urotoxicity. nih.govresearchgate.net
Another significant metabolic pathway is N-dechloroethylation, which produces chloroacetaldehyde, a metabolite implicated in the neurotoxicity and nephrotoxicity associated with ifosfamide therapy. clinpgx.orgnih.gov In contrast, this compound is not a precursor to these toxic compounds. Its formation via the oxidation of 4-hydroxyifosfamide is a separate branch of the metabolic network that leads to an inactive product, thereby not contributing to either the desired cytotoxic effect or the associated toxicities. researchgate.net
| Metabolite | Classification | Biological Activity |
| 4-Hydroxyifosfamide | Active Intermediate | Precursor to both active and inactive metabolites |
| Aldoifosfamide | Active Intermediate | Tautomer of 4-hydroxyifosfamide; precursor to ifosforamide mustard |
| Ifosforamide Mustard | Active Cytotoxic | DNA alkylating agent; responsible for therapeutic effect |
| Acrolein | Toxic Byproduct | Causes urotoxicity (hemorrhagic cystitis) |
| Chloroacetaldehyde | Toxic Byproduct | Associated with neurotoxicity and nephrotoxicity |
| This compound | Stable Inactive | Detoxification product with no cytotoxic activity |
Metabolic Significance and in Vitro Studies of 4 Ketoifosfamide
Functional Characterization of 4-Ketoifosfamide's Lack of Cytotoxicity
The formation of this compound represents a critical step in the detoxification of ifosfamide (B1674421). Unlike its precursor, 4-hydroxyifosfamide (B1221068), which is an active alkylating agent, this compound is considered an inactive metabolite. nih.govresearchgate.net The primary mechanism of ifosfamide's anticancer effect relies on the generation of ifosforamide mustard, which forms DNA crosslinks and induces cell apoptosis. researchgate.netnih.gov The pathway leading to this compound diverts the metabolic flow away from the production of this ultimate cytotoxic species.
The lack of cytotoxicity is attributed to the oxidation of the hydroxyl group at the C-4 position of the oxazaphosphorine ring. This structural change prevents the spontaneous decomposition that is necessary to release the active ifosforamide mustard. nih.gov In vitro studies comparing various ifosfamide metabolites have consistently demonstrated the cytotoxic potential of 4-hydroxyifosfamide and chloroacetaldehyde, while research on this compound has shown it to be a stable and non-toxic end-product. nih.gov In some clinical studies, this compound has been detected in patients, but not consistently quantified, underscoring its role as a clearance metabolite rather than an active therapeutic agent. nih.gov The conversion of the active 4-hydroxy form to the inactive 4-keto form is so effective at neutralizing cytotoxicity that its upregulation is considered a mechanism of tumor resistance to ifosfamide. nih.gov
Table 1: Comparative Cytotoxicity of Ifosfamide Metabolites This table provides a qualitative comparison based on documented metabolic roles.
| Metabolite | Classification | Role in Cytotoxicity |
|---|---|---|
| 4-Hydroxyifosfamide | Active | Precursor to the primary alkylating agent; directly cytotoxic. nih.gov |
| Ifosforamide Mustard | Active | The ultimate alkylating metabolite responsible for DNA damage. nih.govresearchgate.net |
| Chloroacetaldehyde (CAA) | Toxic Byproduct | Contributes to neurotoxicity and nephrotoxicity; also shows some cytotoxic profile against tumor cells. nih.gov |
| Acrolein | Toxic Byproduct | Primarily responsible for hemorrhagic cystitis. researchgate.net |
| This compound | Inactive | A stable, detoxified metabolite with no significant cytotoxicity. nih.govresearchgate.net |
Cellular and Molecular Research Investigating the Impact of this compound Formation
Cellular and molecular studies have identified the specific enzymatic process responsible for the formation of this compound. The conversion of 4-hydroxyifosfamide to this compound is an oxidation reaction catalyzed by cytosolic enzymes, primarily alcohol dehydrogenases (ADHs). nih.govnih.govresearchgate.net These enzymes are abundant in the liver, the primary site of ifosfamide metabolism. nih.govresearchgate.net
The formation of this compound occurs after the initial, essential activation step where cytochrome P450 enzymes (CYP3A4 and CYP2B6) hydroxylate the parent ifosfamide drug to 4-hydroxyifosfamide. clinpgx.org This active metabolite exists in equilibrium with its tautomer, aldoifosfamide (B1666837). nih.gov From this point, the metabolic pathway can branch. One branch leads to the release of the cytotoxic ifosforamide mustard. The other branch, a detoxification route, involves the oxidation of 4-hydroxyifosfamide by ADH to the stable and inactive this compound. nih.govresearchgate.net Research has shown that overexpression of aldehyde dehydrogenases (ALDH), which can also contribute to this detoxification pathway, is linked to ifosfamide resistance. nih.gov This suggests that the cellular capacity to form this compound has a direct impact on the drug's effectiveness, as it effectively removes the active precursor from the metabolic pool. nih.gov
Table 2: Key Enzymes in Ifosfamide Activation and Deactivation
| Enzyme | Location | Metabolic Step | Consequence |
|---|---|---|---|
| Cytochrome P450 (e.g., CYP3A4, CYP2B6) | Liver (Endoplasmic Reticulum) | Ifosfamide → 4-Hydroxyifosfamide | Activation : Produces the primary active metabolite. clinpgx.org |
| Alcohol Dehydrogenase (ADH) | Liver (Cytosol) | 4-Hydroxyifosfamide → this compound | Deactivation : Forms an inactive, non-toxic metabolite. nih.govresearchgate.net |
Implications of this compound Production on Overall Ifosfamide Metabolic Flux and Deactivation
The formation of this compound serves as a crucial shunt, diverting the active 4-hydroxyifosfamide away from its conversion into the therapeutically active ifosforamide mustard. nih.gov This metabolic step effectively reduces the intracellular concentration of the active species available to alkylate DNA. Therefore, the rate of this compound production directly influences the drug's potency and duration of action. Studies have indicated that the metabolic pathways for ifosfamide can become saturated at high doses, which can alter the proportion of active versus inactive metabolites. nih.gov An increased flux towards the formation of this compound and other inactive products at the expense of active metabolites can lead to reduced anti-tumor effect and contribute to acquired drug resistance. nih.govnih.gov
Comparative Metabolic Studies of this compound with Related Oxazaphosphorine Metabolites
A metabolomics study in mice directly compared the urinary metabolite levels after administration of ifosfamide or cyclophosphamide (B585). The results showed a substantially higher relative abundance of this compound compared to its cyclophosphamide counterpart, 4-ketocyclophosphamide (B195324), indicating a more significant role for this deactivation pathway in ifosfamide metabolism. nih.gov This highlights a key difference in how the two analogous drugs are processed and detoxified. Furthermore, when comparing this compound to its immediate precursor, the distinction is stark: 4-hydroxyifosfamide is an active, cytotoxic intermediate, whereas this compound is an inactive, stable end-product. nih.govnih.gov
Table 3: Comparative Analysis of Oxazaphosphorine 4-Keto Metabolites in Mouse Urine Data extracted from a UPLC-ESI-QTOFMS-based metabolomics study. nih.gov The values represent the mean peak area and are indicative of relative abundance.
| Metabolite | Parent Compound | Mean Peak Area (± SD) | Metabolic Role |
|---|---|---|---|
| This compound | Ifosfamide | 74.6 ± 18.4 | Inactive Deactivation Product |
Future Research Directions and Unresolved Questions Regarding 4 Ketoifosfamide
Elucidation of Specific Enzymatic Mechanisms and Kinetic Parameters in 4-Ketoifosfamide Formation
The formation of this compound occurs via the oxidation of its precursor, 4-hydroxyifosfamide (B1221068). clinpgx.org While it is established that this conversion is catalyzed by alcohol dehydrogenase (ADH), specific details regarding the enzymatic kinetics remain a critical area for future investigation. clinpgx.org The primary unanswered questions revolve around identifying the specific ADH isozymes responsible for this reaction and determining their kinetic parameters, such as the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max).
Human alcohol dehydrogenase comprises a complex family of enzymes, and different isozymes exhibit varying substrate specificities and catalytic efficiencies. nih.gov For instance, studies on various alcohols have shown that K_m and V_max values can differ significantly among ADH isozymes. nih.gov Determining which specific ADH isozymes, such as those from Class I, II, or IV, are most active in oxidizing 4-hydroxyifosfamide is crucial for a comprehensive understanding of ifosfamide (B1674421) metabolism. nih.gov Future research should focus on in vitro studies using purified human ADH isozymes to characterize the kinetics of this compound formation. Such studies would provide invaluable data for predicting the rate of its production in different individuals and tissues.
The activation of the parent drug, ifosfamide, to 4-hydroxyifosfamide is primarily catalyzed by cytochrome P450 (CYP) isoforms, particularly CYP3A4 and CYP2B6, with minor roles played by other CYPs like CYP2A6, CYP2C8, CYP2C9, and CYP2C19. clinpgx.org The kinetic efficiency of these initial steps has been studied, revealing differences in how these enzymes handle ifosfamide. For example, CYP3A5 and CYP2C19 have been identified as highly efficient catalysts for ifosfamide hydroxylation. nih.gov Understanding the interplay between the kinetics of these initial activation steps and the subsequent oxidation to this compound is essential for a complete metabolic picture.
Table 1: Key Enzymes in Ifosfamide Metabolism and Areas for Future Kinetic Research
| Enzyme Family | Specific Isozyme(s) | Role in Ifosfamide Metabolism | Key Unresolved Kinetic Questions for this compound |
| Cytochrome P450 | CYP3A4, CYP2B6, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP3A5 | Catalyze the initial 4-hydroxylation of ifosfamide to 4-hydroxyifosfamide and N-dechloroethylation. clinpgx.orgnih.gov | How do the kinetics of these enzymes influence the availability of 4-hydroxyifosfamide for conversion to this compound? |
| Alcohol Dehydrogenase | Specific isozymes yet to be fully identified. | Oxidizes 4-hydroxyifosfamide to this compound. clinpgx.org | What are the specific K_m and V_max values for each ADH isozyme involved in this conversion? |
| Aldehyde Dehydrogenase | ALDH1A1, ALDH3A1 | Detoxify aldehydes produced in other metabolic pathways of ifosfamide. clinpgx.org | Does the activity of ALDH indirectly affect the flux towards this compound by competing for metabolic precursors? |
Detailed Investigation into the Role of Metabolic Pathway Saturation on this compound Production
The administration of high doses of ifosfamide can lead to the saturation of its metabolic pathways, a phenomenon that significantly impacts the plasma concentrations of both the parent drug and its metabolites. nih.govnih.govnih.gov However, the precise consequences of this saturation on the production of this compound are not well-documented and represent a significant knowledge gap.
Ifosfamide metabolism exhibits auto-induction, where the drug increases the expression of its own metabolizing enzymes, primarily CYP3A4. clinpgx.orgnih.gov This leads to increased clearance of ifosfamide over time during a multi-day treatment course. nih.gov Future research should investigate how this dynamic interplay of enzyme induction and potential saturation at high doses affects the shunting of 4-hydroxyifosfamide towards the this compound pathway. It is plausible that as the primary metabolic routes become saturated, the formation of this compound could become more prominent.
Studies with high-dose ifosfamide regimens have noted significant inter-patient variability in pharmacokinetics and toxicity. nih.govnih.govnih.gov Investigating the levels of this compound in patients receiving different dose levels could provide insights into whether its formation is a dose-dependent phenomenon that becomes more significant at higher, potentially saturating, concentrations of the parent drug. This would require detailed pharmacokinetic studies that correlate ifosfamide dosage with the plasma concentrations of 4-hydroxyifosfamide and this compound over time.
Advanced Computational Modeling of Ifosfamide Metabolism and this compound Dynamics in Biological Systems
Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool for simulating the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. nih.govyoutube.com While PBPK models for ifosfamide exist, there is a need for more advanced models that specifically incorporate the dynamics of this compound formation and its subsequent fate. nih.govnih.gov
Future computational models should integrate the known enzymatic pathways of ifosfamide metabolism, including the roles of various CYP450 and ADH isozymes. clinpgx.orgnih.gov These models could be used to simulate how genetic polymorphisms in these enzymes, which can lead to altered enzyme activity, might affect the production of this compound. Furthermore, by incorporating kinetic parameters for each enzymatic step (once they are fully elucidated), these models could predict the impact of metabolic saturation on the flux through the this compound pathway.
A sophisticated PBPK model for ifosfamide and its metabolites would allow for in silico investigations of various clinical scenarios. For example, such a model could predict how co-administration of drugs that are inducers or inhibitors of CYP3A4 might alter the balance between the different metabolic pathways and consequently affect the levels of this compound. clinpgx.org This would be invaluable for personalizing ifosfamide therapy to maximize efficacy while minimizing toxicity.
Development of Novel Analytical Techniques for Enhanced Detection, Characterization, and Quantification of this compound
Accurate and sensitive measurement of this compound in biological matrices is essential for advancing research into its physiological role. While methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been used for the analysis of ifosfamide and its metabolites, there is a continuous need for the development of novel and improved analytical techniques. nih.govresearchgate.netnih.govfrontiersin.orgnih.gov
One area of future development is the use of ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS). nih.govnih.govresearchgate.net UPLC offers faster separation with higher resolution compared to conventional HPLC, while HRMS provides highly accurate mass measurements, which can aid in the confident identification of metabolites. nih.govnih.gov The application of such techniques could lead to more sensitive and specific quantification of this compound, even at low concentrations.
Another promising avenue is the application of hyphenated techniques that provide additional dimensions of separation and characterization. nih.gov Ion mobility spectrometry (IMS) coupled with mass spectrometry (IMS-MS) can separate isomers that are indistinguishable by mass alone. nih.govmdpi.comnih.govresearchgate.net Given that ifosfamide metabolism can produce several isomeric and isobaric metabolites, IMS-MS could be a powerful tool for resolving this compound from other structurally similar compounds. nih.govnih.gov
Furthermore, advances in sample preparation and derivatization techniques can enhance the sensitivity and specificity of existing methods like GC-MS. nih.govresearchgate.netnih.govelsevierpure.com The development of novel derivatizing agents or the optimization of existing derivatization protocols specifically for this compound could improve its chromatographic behavior and ionization efficiency, leading to lower limits of detection.
Table 2: Emerging Analytical Technologies for this compound Research
| Analytical Technique | Potential Advantages for this compound Analysis |
| UPLC-HRMS | Increased separation efficiency, speed, and highly accurate mass measurements for confident identification and quantification. nih.govnih.govresearchgate.net |
| LC-IMS-MS | Separation of isomeric and isobaric metabolites, providing an additional dimension of characterization beyond retention time and mass-to-charge ratio. nih.govmdpi.comnih.govresearchgate.net |
| Advanced Derivatization for GC-MS | Improved volatility, thermal stability, and chromatographic properties, leading to enhanced sensitivity and specificity. nih.govresearchgate.netnih.govelsevierpure.com |
Q & A
Q. What analytical methods are commonly used to detect and quantify 4-Ketoifosfamide in pharmacokinetic studies?
- Methodological Answer : this compound, a minor metabolite of ifosfamide, is typically analyzed using high-performance thin-layer chromatography (HPTLC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry. For example, Boddy and Idle (1992) validated an HPTLC method for quantifying ifosfamide metabolites, including this compound, though its low concentration in clinical samples often precludes consistent quantification . Researchers should prioritize methods with high sensitivity (e.g., LC-MS/MS) and validate protocols using spiked plasma/serum samples to account for matrix effects.
Q. How does this compound fit into the metabolic pathway of ifosfamide?
- Methodological Answer : Ifosfamide undergoes hepatic activation via cytochrome P450 enzymes (e.g., CYP3A4/5) to form 4-hydroxyifosfamide, which spontaneously tautomerizes to aldophosphamide. This intermediate then degrades into active alkylating agents (e.g., phosphoramide mustard) and inactive metabolites like this compound. To map this pathway, researchers use in vitro models (e.g., liver microsomes) and time-course metabolite profiling via tandem mass spectrometry .
Q. What experimental conditions are critical for stabilizing this compound during sample preparation?
- Methodological Answer : this compound is prone to degradation under acidic or high-temperature conditions. Stabilization requires:
- Immediate sample cooling (4°C post-collection).
- Use of enzyme inhibitors (e.g., sodium fluoride) to halt metabolic activity.
- Rapid freezing (-80°C) for long-term storage.
Validation studies should include stability tests across pH ranges and temperatures to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictory pharmacokinetic data on this compound across clinical studies?
- Methodological Answer : Discrepancies often arise from variability in metabolite detection limits, patient-specific CYP enzyme activity, or sampling protocols. To address this:
- Standardize sampling times (e.g., pre-dose, 3h, 24h post-dose) to capture metabolite kinetics .
- Use noncompartmental analysis (NCA) with the linear trapezoidal rule for AUC calculations, ensuring alignment with infusion durations (e.g., 3-day continuous ifosfamide administration) .
- Report limits of detection (LOD) and quantification (LOQ) explicitly to contextualize "undetectable" results .
Q. What strategies differentiate this compound from structurally similar metabolites in complex biological matrices?
- Methodological Answer : Co-elution with isomers (e.g., 2- or 3-dechloroethylifosfamide) can confound identification. Solutions include:
- Chromatographic optimization : Adjust mobile phase gradients (e.g., acetonitrile-phosphate buffer) to enhance resolution.
- High-resolution mass spectrometry (HRMS) : Leverage exact mass (274.031683 g/mol) and fragmentation patterns for unambiguous identification .
- Isotopic labeling : Use deuterated ifosfamide to trace metabolite pathways and confirm structures .
Q. What are the implications of this compound's variable detection rates for toxicity and efficacy studies?
- Methodological Answer : As a non-alkylating metabolite, this compound’s low abundance suggests limited direct therapeutic impact. However, its variability may reflect interpatient differences in ifosfamide metabolism, influencing cumulative toxicity (e.g., nephrotoxicity). Researchers should:
- Correlate metabolite levels with clinical endpoints (e.g., DNA damage via COMET assay).
- Incorporate genetic profiling (e.g., CYP3A4 polymorphisms) to identify subpopulations with aberrant metabolic rates .
Q. How can in vitro models improve mechanistic studies of this compound's role in drug resistance?
- Methodological Answer :
- Cell line models : Treat cancer cell lines (e.g., HepG2) with ifosfamide and quantify this compound via LC-MS to assess its correlation with efflux pump expression (e.g., P-gp).
- Gene knockout studies : Use CRISPR/Cas9 to silence CYP enzymes and measure metabolite shifts, revealing pathways that bypass this compound formation .
Key Methodological Considerations from Literature
- Reproducibility : Document experimental protocols in line with guidelines for pharmacokinetic studies, including detailed descriptions of sample preparation, instrumentation parameters, and statistical analyses (e.g., linear trapezoidal rule for AUC) .
- Data Reporting : Avoid redundantly tabulating raw data; instead, highlight trends (e.g., metabolite half-life) and use supplementary materials for extensive datasets .
- Ethical Compliance : For clinical studies, ensure trials are registered (e.g., ClinicalTrials.gov ) and include ethics approvals, informed consent, and data protection impact assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
